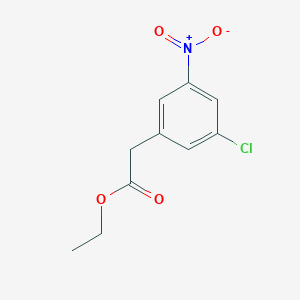

Ethyl 3-chloro-5-nitrophenylacetate

描述

Ethyl 3-chloro-5-nitrophenylacetate is a synthetic aromatic ester characterized by a phenyl ring substituted with chlorine (Cl) at position 3, a nitro group (NO₂) at position 5, and an ethyl acetate functional group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its structural features—including electron-withdrawing substituents (Cl, NO₂) and the ester moiety—impart unique reactivity, enabling participation in nucleophilic substitution, reduction, or coupling reactions .

For example, ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate (compound 1 in ) is synthesized via nucleophilic substitution of a halogenated nitrobenzene derivative with ethyl glycolate, followed by purification via column chromatography . Similar methods may apply to Ethyl 3-chloro-5-nitrophenylacetate, with adjustments for regiochemistry.

属性

分子式 |

C10H10ClNO4 |

|---|---|

分子量 |

243.64 g/mol |

IUPAC 名称 |

ethyl 2-(3-chloro-5-nitrophenyl)acetate |

InChI |

InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-8(11)6-9(4-7)12(14)15/h3-4,6H,2,5H2,1H3 |

InChI 键 |

CWQLUTMKCQZLFD-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-5-nitrophenylacetate typically involves the esterification of 3-chloro-5-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 3-chloro-5-nitrophenylacetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the process by providing better control over temperature and mixing .

化学反应分析

Types of Reactions: Ethyl 3-chloro-5-nitrophenylacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic Substitution: 3-azido-5-nitrophenylacetate or 3-thiocyanato-5-nitrophenylacetate.

Reduction: Ethyl 3-chloro-5-aminophenylacetate.

Hydrolysis: 3-chloro-5-nitrophenylacetic acid.

科学研究应用

Ethyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of ethyl 3-chloro-5-nitrophenylacetate depends on its specific application

Chloro Group: Can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.

Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors.

Ester Group: Can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.

相似化合物的比较

Key Observations:

Substituent Effects: Ethyl 3-chloro-5-nitrophenylacetate’s meta-chloro and para-nitro groups enhance electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution). In contrast, Ethyl 2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetate () has ortho-nitro and para-chloro groups, which sterically hinder certain reactions but stabilize intermediates for carbamate synthesis . Natural ethyl acetate extracts () lack nitro groups but contain bioactive moieties (e.g., phenolics, curcuminoids), emphasizing divergent applications (e.g., antimicrobial vs. synthetic intermediates).

Synthetic Utility :

- Ethyl 3-chloro-5-nitrophenylacetate’s ester group allows hydrolysis to carboxylic acids or transesterification, unlike the carbamate-linked derivatives in (e.g., compound 5 ), which exhibit enhanced hydrolytic stability for drug delivery .

Bioactivity :

- While synthetic nitroaromatics like Ethyl 3-chloro-5-nitrophenylacetate are rarely bioactive themselves, their derivatives (e.g., amides, carbamates) show promise. For instance, compound 5 in is designed for acetylcholinesterase inhibition , whereas natural ethyl acetate extracts in demonstrate direct antifungal activity against pathogens like Fusarium spp. .

生物活性

Ethyl 3-chloro-5-nitrophenylacetate (C₉H₈ClN₁O₄) is an organic compound that has drawn attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biochemical properties, mechanisms of action, and implications for medicinal and agricultural applications.

Chemical Structure and Properties

Ethyl 3-chloro-5-nitrophenylacetate features a nitro group and a chloro substituent on a phenyl ring, linked to an ethyl acetate moiety. Its molecular weight is approximately 215.62 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity, particularly in interactions with biological macromolecules such as proteins and nucleic acids.

Enzyme Interactions

Research indicates that Ethyl 3-chloro-5-nitrophenylacetate interacts with various enzymes, particularly those involved in drug metabolism. Preliminary studies suggest that it may bind to active sites of enzymes, leading to either inhibition or activation depending on the context of the interaction. For instance, compounds with similar structures have been shown to influence cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds.

Cellular Effects

The compound has been observed to affect several cellular processes:

- Gene Expression : It modulates the expression of genes involved in oxidative stress responses and apoptosis, potentially altering cell proliferation and survival.

- Cell Signaling : Ethyl 3-chloro-5-nitrophenylacetate influences signaling pathways that regulate critical cellular functions.

These effects are mediated through the compound's binding to specific biomolecules, which alters their conformation and activity.

Biological Activity Data

To better understand the biological activity of Ethyl 3-chloro-5-nitrophenylacetate, the following table summarizes key findings from various studies:

Case Study 1: Cytotoxic Effects

In a study assessing the cytotoxic potential of Ethyl 3-chloro-5-nitrophenylacetate on cancer cell lines, researchers found that the compound exhibited significant antiproliferative effects. The IC₅₀ values indicated that higher concentrations led to increased cell death, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of Ethyl 3-chloro-5-nitrophenylacetate with esterase enzymes. The findings revealed that the compound could inhibit esterase activity, which is crucial for drug metabolism and detoxification processes in vivo. This inhibition was dose-dependent, highlighting the need for careful consideration of dosage in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。